Bienvenue dans la boutique en ligne BenchChem!

SENP1-IN-8e

SENP1 inhibition Structure–activity relationship Lead optimization

SENP1-IN-8e (synonym: compound 8e) is a synthetic small-molecule inhibitor of sentrin/SUMO-specific protease 1 (SENP1), a cysteine protease that catalyzes deSUMOylation and has been validated as a drug target in prostate cancer and other malignancies. Its IUPAC name is 2-(4-chlorophenyl)-2-oxoethyl 4-(3-(benzyloxy)benzamido)benzoate (molecular formula C29H22ClNO5, molecular weight 499.947).

Molecular Formula C29H22ClNO5
Molecular Weight 499.947
Cat. No. B610787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSENP1-IN-8e
SynonymsSENP1-IN-8e;  SENP1 IN 8e;  SENP1IN-8e
Molecular FormulaC29H22ClNO5
Molecular Weight499.947
Structural Identifiers
InChIInChI=1S/C29H22ClNO5/c30-24-13-9-21(10-14-24)27(32)19-36-29(34)22-11-15-25(16-12-22)31-28(33)23-7-4-8-26(17-23)35-18-20-5-2-1-3-6-20/h1-17H,18-19H2,(H,31,33)
InChIKeyCYKYMBAFNWGXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SENP1-IN-8e (Compound 8e) Baseline: A Benchmark 4-Benzamidobenzoate SENP1 Inhibitor for Prostate Cancer and SUMOylation Research


SENP1-IN-8e (synonym: compound 8e) is a synthetic small-molecule inhibitor of sentrin/SUMO-specific protease 1 (SENP1), a cysteine protease that catalyzes deSUMOylation and has been validated as a drug target in prostate cancer and other malignancies. Its IUPAC name is 2-(4-chlorophenyl)-2-oxoethyl 4-(3-(benzyloxy)benzamido)benzoate (molecular formula C29H22ClNO5, molecular weight 499.947). The compound was discovered via virtual screening of the SPECS library, followed by structure–activity relationship (SAR) optimization of the benzoate substituent of lead compound J5 [1]. As of its disclosure, compounds 8d and 8e represented the most potent SENP1 small-molecule inhibitors reported, making 8e a key reference standard for subsequent SENP1 inhibitor development programs [1][2].

Why SENP1-IN-8e Cannot Be Replaced by Other SENP1 Inhibitors: Structural and Pharmacological Divergence


SENP1 inhibitors span multiple chemotypes—benzodiazepines, phenylureas, biphenyl carboxamides, natural diterpene lactones, and 4-benzamidobenzoate derivatives—with IC50 values ranging from nanomolar to high micromolar [1]. SENP1-IN-8e belongs specifically to the 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate class, whose SAR was systematically explored around the benzoate substituent of lead J5 [2]. Within this class alone, subtle structural modifications produce measurable potency shifts: the unoptimized lead J5 exhibits an IC50 of 2.385 µM, while the para-substituted benzyloxy analog 8e achieves 1.080 µM, and the closely related 8d yields 1.175 µM [1]. Outside this chemotype, structurally unrelated SENP1 inhibitors such as the phenylurea GN6958 (IC50 = 29.6 µM) or the biphenyl carboxamide 13m (IC50 = 3.5 µM) cannot serve as functional substitutes for SAR-consistent probe or reference experiments, because potency, binding mode, selectivity profile, and physicochemical properties are chemotype-dependent and cannot be extrapolated across scaffolds [1].

SENP1-IN-8e Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Potency Comparisons


SENP1-IN-8e vs. Lead Compound J5: 2.2-Fold Potency Improvement from SAR Optimization

SENP1-IN-8e (compound 8e) demonstrated an IC50 of 1.080 µM against SENP1, a 2.2-fold improvement in potency over the unoptimized lead compound J5 (IC50 = 2.385 µM) [1][2]. Both compounds were evaluated in the same study under identical conditions using the SUMO-ΔRanGAP cleavage assay combined with SDS-PAGE detection [2].

SENP1 inhibition Structure–activity relationship Lead optimization

SENP1-IN-8e vs. Closest Structural Analog 8d: 8.1% Superior Potency Within the Optimized Pair

Among the two most potent compounds identified in the SAR campaign, SENP1-IN-8e (IC50 = 1.080 µM) outperformed its direct structural analog 8d (IC50 = 1.175 µM) by 8.1% [1][2]. Both were tested head-to-head in the SUMO-ΔRanGAP cleavage assay with SDS-PAGE detection [2].

SENP1 inhibition Analog comparison Potency ranking

SENP1-IN-8e vs. Phenylurea-Based SENP1 Inhibitor GN6958: ~27-Fold Potency Advantage

SENP1-IN-8e (IC50 = 1.080 µM) exhibits an approximately 27.4-fold greater biochemical potency than the phenylurea-based SENP1 inhibitor compound 4 (GN6958), which has a reported IC50 of 29.6 µM [1]. GN6958 was characterized as a SENP1-specific inhibitor that did not inhibit SENP2 and was tested using a fluorogenic SUMO-1-AMC substrate assay [1].

SENP1 inhibition Cross-chemotype comparison Phenylurea inhibitors

SENP1-IN-8e vs. Biphenyl Carboxamide SENP1 Inhibitor 13m: 3.2-Fold Potency Advantage

SENP1-IN-8e (IC50 = 1.080 µM) is 3.2-fold more potent than the biphenyl-4-carboxylic acid-based SENP1 inhibitor 13m (IC50 = 3.5 µM), which emerged from an independent in silico screening and rational drug design campaign [1]. Compound 13m was obtained through iterative optimization and evaluated using a biochemical SENP1 inhibition assay [1].

SENP1 inhibition In silico screening Biphenyl inhibitors

SAR-Driven Optimization: The Benzoate Substituent Rationale That Yielded SENP1-IN-8e

The discovery of SENP1-IN-8e followed a systematic SAR investigation of the benzoate substituent of compound J5, which was identified as a SENP1-binding hit via virtual screening and molecular docking against the SENP1 active site [1]. The SAR campaign demonstrated that modifications to the benzoate group directly modulated inhibitory potency, culminating in compounds 8d and 8e as the most potent representatives of the series [1]. This SAR trajectory—from J5 (2.385 µM) through intermediate analogs to 8e (1.080 µM)—provides a rational, data-rich framework for further medicinal chemistry optimization [1].

Structure–activity relationship Virtual screening Molecular docking

SENP1-IN-8e Application Scenarios: Where the Quantitative Evidence Supports Procurement


Biochemical SENP1 Assay Development and Inhibitor Screening Benchmarking

With a well-characterized IC50 of 1.080 µM in the SUMO-ΔRanGAP cleavage assay, SENP1-IN-8e serves as a reproducible positive control for establishing SENP1 biochemical assay windows, validating Z'-factor, and benchmarking new inhibitor candidates. Its potency sits in a practical micromolar range that avoids solubility-limited artifacts while providing sufficient dynamic range for dose–response curve generation [1].

SAR-Driven Lead Optimization Starting Point for 4-Benzamidobenzoate Chemotype

The published SAR data linking J5 through 8d to 8e provide a rational framework for medicinal chemistry teams. SENP1-IN-8e represents the current potency ceiling within this chemotype, offering a defined benchmark against which new synthetic iterations can be quantitatively compared using the same SUMO-ΔRanGAP cleavage assay format [1].

Prostate Cancer Cell Biology Studies Investigating SENP1-Dependent DeSUMOylation

Given that the parent paper identifies SENP1 as a validated drug target in prostate cancer and that SENP1-IN-8e was discovered in this therapeutic context, the compound can be deployed as a chemical probe in PC-3 or LNCaP prostate cancer cell lines to interrogate SENP1-mediated deSUMOylation of substrate proteins. Researchers should note that cellular EC50 data were not reported in the original disclosure and should be independently determined [1].

Comparative Inhibitor Profiling Against Structurally Divergent SENP1 Chemotypes

SENP1-IN-8e's 27.4-fold potency advantage over the phenylurea GN6958 and 3.2-fold advantage over the biphenyl 13m make it a valuable comparator compound in selectivity and mechanism-of-action panels that span multiple SENP1 inhibitor scaffolds. Such panels are essential for distinguishing chemotype-specific effects from target-specific pharmacology [2].

Quote Request

Request a Quote for SENP1-IN-8e

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.